molecular formula C19H22N6O2 B11191277 N-cyclopentyl-1-{5-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-imidazole-4-carboxamide

N-cyclopentyl-1-{5-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-imidazole-4-carboxamide

Cat. No.: B11191277
M. Wt: 366.4 g/mol
InChI Key: FGMUKUAKIQTNFC-UHFFFAOYSA-N
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Description

N-cyclopentyl-1-{5-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-imidazole-4-carboxamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a cyclopentyl group, an oxadiazole ring, a pyridine ring, and an imidazole ring, making it a multifaceted molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-1-{5-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-imidazole-4-carboxamide typically involves multiple steps, including the formation of the oxadiazole and imidazole rings, followed by their coupling with the pyridine and cyclopentyl groups. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-1-{5-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-imidazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine and imidazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-cyclopentyl-1-{5-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-imidazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclopentyl-1-{5-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets N-cyclopentyl-1-{5-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-imidazole-4-carboxamide apart is its unique combination of functional groups, which confer a distinct set of chemical and biological properties

Properties

Molecular Formula

C19H22N6O2

Molecular Weight

366.4 g/mol

IUPAC Name

N-cyclopentyl-1-[5-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]imidazole-4-carboxamide

InChI

InChI=1S/C19H22N6O2/c1-12(2)17-23-19(27-24-17)13-7-8-16(20-9-13)25-10-15(21-11-25)18(26)22-14-5-3-4-6-14/h7-12,14H,3-6H2,1-2H3,(H,22,26)

InChI Key

FGMUKUAKIQTNFC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NOC(=N1)C2=CN=C(C=C2)N3C=C(N=C3)C(=O)NC4CCCC4

Origin of Product

United States

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